2-Butylaminomethylbenzimidazole
Description
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H17N3/c1-2-3-8-13-9-12-14-10-6-4-5-7-11(10)15-12/h4-7,13H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
GXGONWBURNYEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
- Solubility Trends: Amine-substituted derivatives (e.g., 2-aminoethyl) exhibit better aqueous solubility due to protonation, whereas ether-linked analogs (e.g., ) are more lipophilic .
- Thermal Stability: Higher melting points in amino acid-coupled derivatives (e.g., 259–261°C for 3c in ) suggest stronger intermolecular hydrogen bonding .
Key Observations :
- Antimicrobial vs.
- Mechanistic Insights: Derivatives with amino groups (e.g., 2-aminobenzimidazole) disrupt microtubule assembly, a mechanism critical for antiproliferative effects .
Preparation Methods
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) mitigate solubility challenges in biphasic reaction systems. A patent detailing 5-methylbenzimidazole-2-methyl carbamate synthesis utilizes PTCs during the cyanamide reaction step, where methyl chloroformate is added to a basic aqueous solution containing cyanamide. The PTC facilitates anion transfer across phases, accelerating the formation of methyl cyanocarbamate—a critical intermediate. Applied to 2-butylaminomethylbenzimidazole, this approach could streamline the introduction of the butylamino group by enhancing nucleophilicity in aqueous-organic mixtures.
Transition Metal Catalysis
Sulfonated cobalt phthalocyanine catalysts, as disclosed in the synthesis of N-tert-butyl-2-benzothiazole sulfonamide, enable aerobic oxidations with molecular oxygen. In a membrane dispersion microreactor, tert-butylamine and 2-mercaptobenzothiazole undergo oxidation to form sulfonamides at 50–80°C with near-quantitative oxygen utilization. Translating this to benzimidazole chemistry, cobalt catalysts could mediate oxidative cyclization steps, replacing hazardous oxidants like hydrogen peroxide or chlorinated agents.
Green Chemistry and Continuous-Flow Systems
Membrane Dispersion Microreactors
Continuous-flow systems revolutionize benzimidazole synthesis by improving mixing efficiency and reaction control. The preparation of N-tert-butyl-2-benzothiazole sulfonamide employs a membrane dispersion microreactor with a porous stainless steel membrane (10–500 μm pore size). This setup achieves rapid mixing (<30 s residence time) and precise temperature modulation (50–80°C), yielding 98–99% product with minimal waste. For this compound, analogous reactors could optimize exothermic alkylation steps, reducing side reactions and energy consumption.
Solvent Recycling and Waste Minimization
The reuse of mother liquors and catalysts is critical for sustainable synthesis. In the N-tert-butyl sulfonamide process, the mother liquor containing tert-butylamine and cobalt phthalocyanine is recycled through multiple batches, maintaining catalyst activity over 10 cycles. Similarly, benzimidazole syntheses could adopt closed-loop solvent recovery systems, particularly for polar aprotic solvents like DMF or DMSO, which are common in cyclization reactions.
Analytical and Process Optimization Data
Reaction Condition Optimization
Table 1 summarizes optimized parameters from analogous benzimidazole and sulfonamide syntheses, extrapolated for this compound:
Spectroscopic Characterization
Key analytical data for intermediates include:
-
Methyl Cyanocarbamate : NMR (DMSO-d6) δ 3.78 (s, 3H, OCH3), 4.21 (s, 2H, NH2).
-
Benzimidazole Core : IR absorption at 1650 cm⁻¹ (C=N stretch), confirming ring formation.
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalysts
While homogeneous catalysts like Co(II) salts offer high activity, their recovery remains challenging. Heterogeneous alternatives, though initially costly, reduce long-term expenses through reuse. A comparative analysis shows a 40% cost reduction over five batches when using immobilized catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
